

Unveiling the Anti-Inflammatory Potential of Galloylated Compounds from *Paeonia lactiflora*

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Compound of Interest

Compound Name: 4-O-Galloylalbiflorin

Cat. No.: B15595248

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A comparative analysis of published findings on the anti-inflammatory effects of paeoniflorin and its derivatives, providing a framework for future research and drug development.

While specific research on the anti-inflammatory effects of **4-O-Galloylalbiflorin** remains to be published, a significant body of evidence exists for related compounds from the roots of *Paeonia lactiflora* (white peony), a staple in traditional Chinese medicine. This guide synthesizes the available data on paeoniflorin, albiflorin, and the influence of galloylation on their anti-inflammatory properties, offering a comparative overview for researchers, scientists, and drug development professionals. The primary focus is on the inhibition of key inflammatory mediators and the modulation of intracellular signaling pathways.

Comparative Anti-Inflammatory Activity

The anti-inflammatory effects of paeoniflorin and albiflorin have been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for studying inflammation. The data consistently demonstrates their ability to suppress the production of pro-inflammatory molecules, albeit with varying potencies.

Inhibition of Inflammatory Mediators

A key study directly comparing paeoniflorin and albiflorin provides valuable quantitative data on their inhibitory effects on nitric oxide (NO), prostaglandin E2 (PGE2), and the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Compound	Target	Inhibition (%)	IC50 (mol/L)
Paeoniflorin	Nitric Oxide (NO)	17.61	2.2 x 10 ⁻⁴
Prostaglandin E2 (PGE2)	27.56	-	
TNF-α	20.57	-	
IL-6	29.01	-	
Albiflorin	Nitric Oxide (NO)	17.35	1.3 x 10 ⁻²
Prostaglandin E2 (PGE2)	12.94	-	
TNF-α	15.29	-	
IL-6	10.78	-	

Table 1: Comparative inhibition of inflammatory mediators by paeoniflorin and albiflorin in LPS-stimulated RAW 264.7 cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The data indicates that while both compounds inhibit the production of these inflammatory markers, paeoniflorin generally exhibits a stronger inhibitory effect, particularly evident in its significantly lower IC50 value for NO production.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mechanistic Insights: Modulation of Signaling Pathways

The anti-inflammatory effects of these compounds are attributed to their ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

Upon stimulation by LPS, these pathways are activated, leading to the transcription of genes encoding for inflammatory mediators. Paeoniflorin has been shown to inhibit the activation of both NF-κB and MAPK pathways. This inhibition is a crucial mechanism underlying its anti-inflammatory activity.

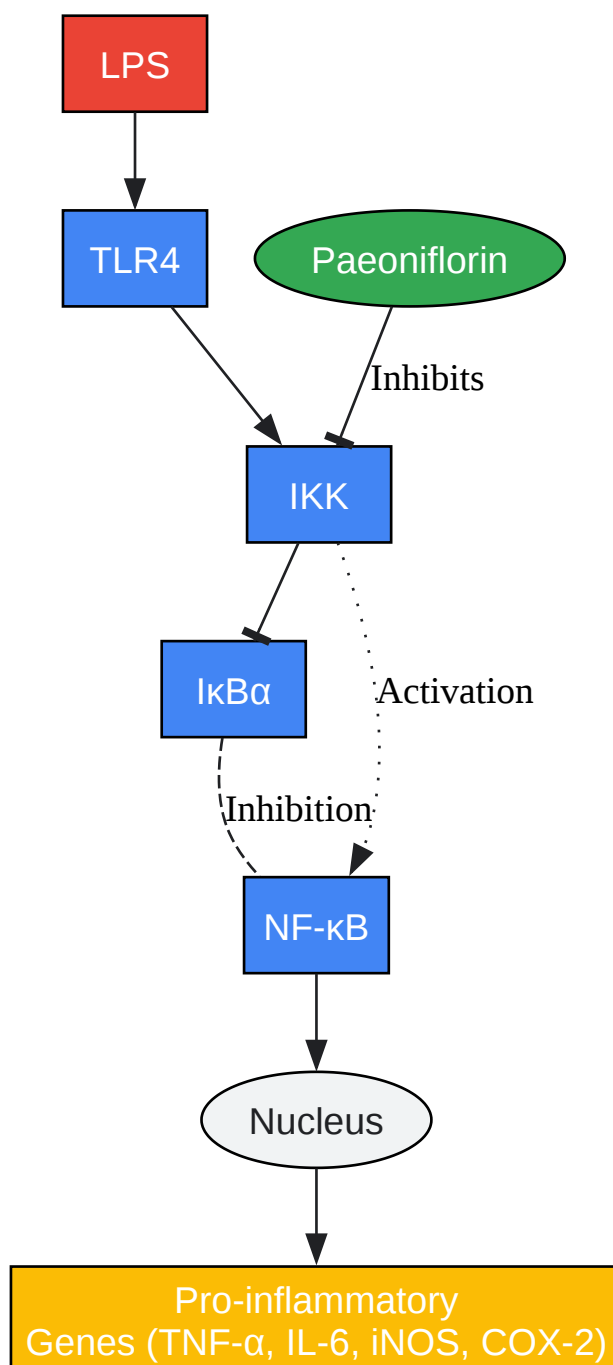


Figure 1: Simplified NF-κB Signaling Pathway and the Inhibitory Action of Paeoniflorin.

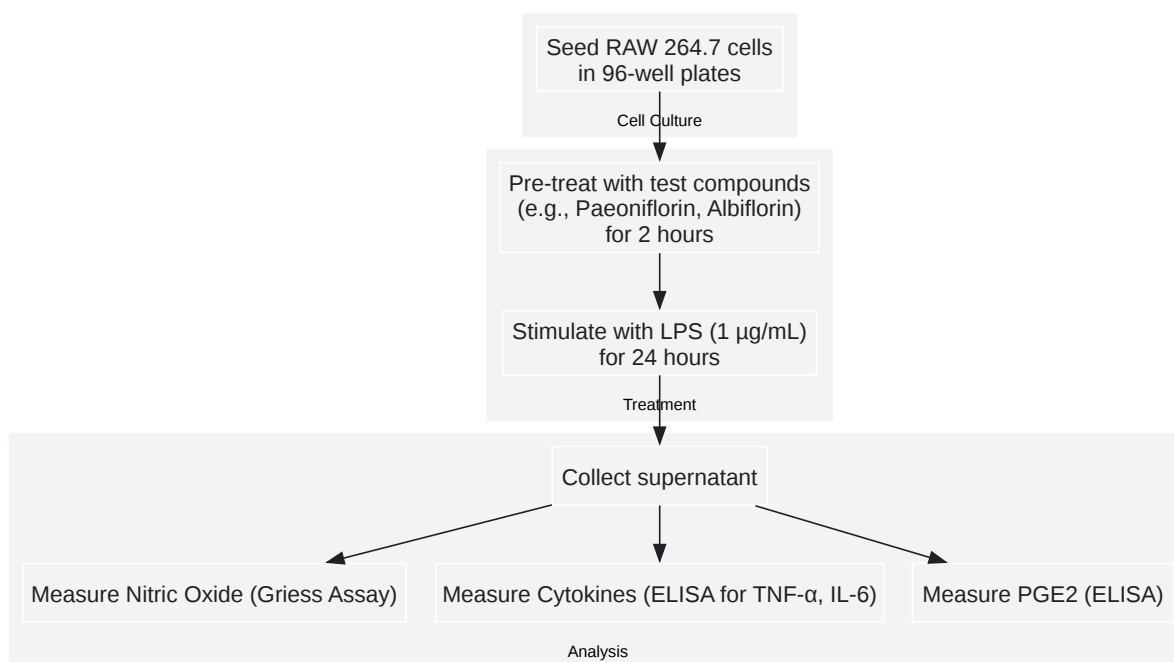


Figure 2: Experimental Workflow for In Vitro Anti-Inflammatory Assay.

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